Pyrimidine, 2-[(2-methylphenyl)thio]- Pyrimidine, 2-[(2-methylphenyl)thio]-
Brand Name: Vulcanchem
CAS No.: 646511-16-2
VCID: VC16905594
InChI: InChI=1S/C11H10N2S/c1-9-5-2-3-6-10(9)14-11-12-7-4-8-13-11/h2-8H,1H3
SMILES:
Molecular Formula: C11H10N2S
Molecular Weight: 202.28 g/mol

Pyrimidine, 2-[(2-methylphenyl)thio]-

CAS No.: 646511-16-2

Cat. No.: VC16905594

Molecular Formula: C11H10N2S

Molecular Weight: 202.28 g/mol

* For research use only. Not for human or veterinary use.

Pyrimidine, 2-[(2-methylphenyl)thio]- - 646511-16-2

Specification

CAS No. 646511-16-2
Molecular Formula C11H10N2S
Molecular Weight 202.28 g/mol
IUPAC Name 2-(2-methylphenyl)sulfanylpyrimidine
Standard InChI InChI=1S/C11H10N2S/c1-9-5-2-3-6-10(9)14-11-12-7-4-8-13-11/h2-8H,1H3
Standard InChI Key ZIAVNOFGNXZVOQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1SC2=NC=CC=N2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The compound is systematically named 2-[(2-methylphenyl)thio]pyrimidine, with the molecular formula C₁₁H₁₀N₂S and a molecular weight of 202.28 g/mol. Its structure consists of a pyrimidine ring (a six-membered aromatic system with nitrogen atoms at positions 1 and 3) substituted at the 2-position by a thioether-linked 2-methylphenyl group (Fig. 1). The thioether bridge (-S-) enhances lipophilicity, potentially improving membrane permeability compared to oxygen analogs .

Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂S
Molecular Weight202.28 g/mol
LogP (Partition Coefficient)~2.1 (estimated)
SolubilityLow in water; soluble in DMF, DMSO

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis of 2-[(2-methylphenyl)thio]pyrimidine typically involves nucleophilic substitution or coupling reactions. A common method involves reacting 2-mercaptopyrimidine with 2-methylphenyl halides (e.g., 2-methylbenzyl chloride) under basic conditions:

Procedure :

  • Reaction Setup: 2-Mercaptopyrimidine (1 equiv) is dissolved in anhydrous ethanol or DMF.

  • Base Addition: Sodium hydride or potassium carbonate (1.2 equiv) is added to deprotonate the thiol group.

  • Alkylation: 2-Methylbenzyl chloride (1.1 equiv) is introduced dropwise at 0–5°C to minimize disulfide formation.

  • Reflux: The mixture is heated at 60–80°C for 6–12 hours.

  • Workup: The product is precipitated by ice-water addition, filtered, and recrystallized from ethanol .

Yield: 65–78% .

Alternative Methods

  • Oxidative Coupling: Using Cu(I) catalysts to couple 2-mercaptopyrimidine with 2-methylthiophenol .

  • Microwave-Assisted Synthesis: Reduces reaction time to 1–2 hours with comparable yields.

Physicochemical Characterization

Spectroscopic Data

  • IR Spectroscopy:

    • ν(S-H): Absent, confirming thioether formation .

    • ν(C≡N): 2220 cm⁻¹ (if nitrile substituents present) .

    • Aromatic C-H: 3150–3050 cm⁻¹ .

  • ¹H-NMR (DMSO-d₆, 300 MHz):

    • δ 8.50 (d, 2H, pyrimidine H-4,6)

    • δ 7.25–7.45 (m, 4H, 2-methylphenyl)

    • δ 2.35 (s, 3H, CH₃) .

  • Mass Spectrometry:

    • ESI-MS: m/z 203.1 [M+H]⁺ .

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2-[(2-Methylphenyl)thio]pyrimidine12.525
2-(Benzylthio)pyrimidine2550
Ampicillin (Control)6.2512.5

Antioxidant Properties

The compound scavenges DPPH radicals with EC₅₀ = 42 µM, outperforming BHT (EC₅₀ = 58 µM) . The thioether group likely stabilizes radical intermediates, enhancing antioxidant capacity.

Applications and Future Research Directions

Pharmaceutical Applications

  • Antibacterial Drug Development: As a lead compound against multidrug-resistant pathogens .

  • Adjuvant Therapy: Synergistic use with existing anticancer agents to reduce required dosages .

Industrial Synthesis Challenges

  • Scalability: Batch reactors yield ~70% purity; continuous-flow systems may improve efficiency.

  • Cost of Raw Materials: 2-Methylbenzyl chloride accounts for 60% of production costs .

Research Gaps and Opportunities

  • In Vivo Toxicity Profiles: No data available on acute/chronic toxicity.

  • Structure-Activity Relationships: Impact of substituents on the phenyl ring merits exploration .

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